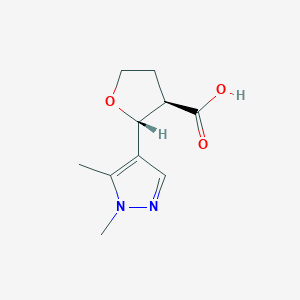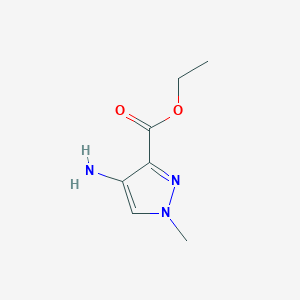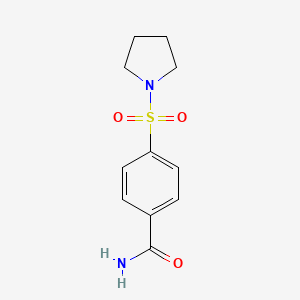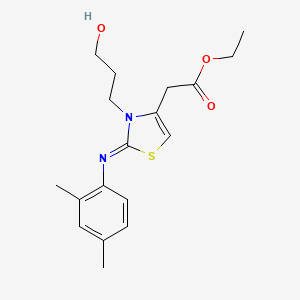
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. Similarly, paper discusses the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity. Paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper details a microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide."
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using various spectroscopic techniques. Paper utilizes X-ray single crystallography to reveal the solid-state properties of the synthesized compounds. Paper solves the crystal structure of N-(diphenylphosphoryl)benzamide and discusses the polymeric frame formed by hydrogen bonds. Paper determines the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide using single crystal X-ray diffraction. These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are not extensively covered in the provided papers. However, the colorimetric sensing behavior of a benzamide derivative in paper due to a deprotonation-enhanced intramolecular charge transfer mechanism suggests that these compounds can participate in specific chemical reactions under certain conditions. This information could be relevant when considering the reactivity of "N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide" in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are explored through their biological applications and interactions. Paper screens benzamide derivatives for their inhibitory potential against various enzymes, indicating their biological relevance. Paper evaluates the anticancer activity of synthesized compounds against human cancer cell lines, and paper discusses the degradation product of a benzothiadiazine dioxide, providing insights into the stability and degradation pathways of these compounds. These findings contribute to the understanding of the physical and chemical properties that could be expected from "N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide."
Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Medicinal Chemistry
- Aromatic sulfonamides, including compounds with structures similar to N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide, have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors show nanomolar half maximal inhibitory concentration (IC50) across different CA isoenzymes, indicating their potential in therapeutic applications where CA activity modulation is beneficial (Supuran et al., 2013).
Agricultural Applications
- Benzamide derivatives have been explored for their herbicidal activity. Compounds such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, while not identical, share functional groups with the compound of interest. These derivatives exhibit herbicidal activity on annual and perennial grasses, suggesting potential agricultural utility for similar benzamide compounds (Viste et al., 1970).
Anticancer Activity
- Novel benzamide derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide were found to have significant anticancer activity, highlighting the potential of such compounds in oncology research (Sakr et al., 2020).
Drug Chemistry and Synthesis
- The synthesis and characterization of aromatic sulfonamides and their hydrochloride salts, related to the chemical structure of interest, have been detailed. These studies provide insights into the chemical behavior, molecular structure, and potential biological activities of these compounds, useful for drug development and medicinal chemistry (Remko et al., 2010).
Histone Deacetylase Inhibition
- Some benzamide compounds have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, offering insights into the development of new anticancer drugs. These findings indicate that similar structures could be explored for their HDAC inhibitory activity, with potential implications in cancer therapy (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKUUMWRSVZLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dipropylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)


![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)


![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)